molecular formula C5H7ClN2O B102063 2-Chloro-N-(2-cyanoethyl)acetamide CAS No. 17756-81-9

2-Chloro-N-(2-cyanoethyl)acetamide

Cat. No. B102063
CAS RN: 17756-81-9
M. Wt: 146.57 g/mol
InChI Key: WECIKJKLCDCIMY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. Although the specific compound this compound is not directly discussed in the provided papers, related compounds with similar functional groups have been studied extensively. These studies provide insights into the reactivity and properties of chloro- and cyano-substituted acetamides, which can be extrapolated to understand the behavior of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, involves systematic preparation methods that can be adapted for the synthesis of this compound . The synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for example, was achieved through the use of NMR spectroscopy, ESI-MS, and X-ray crystallography, which are techniques that could also be applied to the synthesis and characterization of this compound .

Molecular Structure Analysis

The molecular structure of chloro- and cyano-substituted acetamides often features intramolecular hydrogen bonding, as seen in the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide . This compound crystallizes in the monoclinic space group and exhibits intramolecular H-bonding with the S(6) motif. Similar intramolecular interactions are likely to be present in this compound, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and cyano-substituted acetamides is influenced by the presence of electron-withdrawing groups, which can activate the acetamide towards nucleophilic attack. The chemical reactions of these compounds often involve the formation of novel heterocyclic systems, as indicated by the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis . The presence of the chloro and cyano groups in this compound suggests that it may undergo similar reactions, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and cyano-substituted acetamides are characterized by their crystalline nature and the influence of intermolecular interactions on their crystal packing. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide displays solvatochromic effects, which are changes in color with the polarity of the solvent, indicating the sensitivity of the compound's optical properties to its environment . The crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, are stabilized by a combination of hydrogen bonds and halogen-π interactions . These findings suggest that this compound would also exhibit distinct physical and chemical properties influenced by its molecular structure and intermolecular forces.

Scientific Research Applications

Synthetic Organic Chemistry and Chemical Reagents

Research in synthetic organic chemistry has led to the development of a variety of chemoselective N-acylation reagents. These reagents have been systematically researched to understand their structure-reactivity relationship, leading to the development of compounds with improved chemoselectivity compared to current N-acylation reagents. Such developments are crucial in synthetic organic chemistry for the creation of complex molecules, potentially including the synthesis or modification of compounds like 2-Chloro-N-(2-cyanoethyl)acetamide. The research conducted by Kondo and Murakami (2001) on N-Ar axis-based synthetic organic chemistry highlights the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2, 3, 4, 5, 6-pentafluorophenyl) methanesulfonamide, showcasing the diversity and specificity achievable in synthetic chemistry (Kondo & Murakami, 2001).

Environmental and Biological Implications

The presence of nitrogenous disinfection by-products (N-DBPs), including haloacetamides, in drinking water is a concern due to their high genotoxicity and cytotoxicity. Research into the occurrence and control of N-DBPs sheds light on the environmental and biological impact of chemical compounds used in water treatment processes. The study by Bond et al. (2011) on the occurrence and control of nitrogenous disinfection by-products highlights the complexities involved in managing these compounds' environmental and health impacts (Bond et al., 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Chloro-N-(2-cyanoethyl)acetamide” can be found online . It’s important to handle this compound with care, following all safety guidelines.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(2-cyanoethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase C (PKC) . Protein kinase C is a family of enzymes that regulate various cellular functions, including cell growth, differentiation, and apoptosis. The interaction between this compound and protein kinase C involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to altered cellular responses to external stimuli, making this compound a valuable tool in studying protein kinase C-related pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Its primary influence is on cell signaling pathways, particularly those involving protein kinase C. By inhibiting protein kinase C, this compound can alter gene expression and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, this compound can modulate immune cell function, impacting cytokine production and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protein kinase C. The compound binds to the enzyme’s active site, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade mediated by protein kinase C, leading to changes in gene expression and cellular behavior. Furthermore, this compound has been shown to affect other signaling pathways indirectly by modulating protein kinase C activity . This multi-faceted mechanism of action makes it a valuable tool for studying complex cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air. Degradation products of this compound can also influence its effectiveness in biochemical assays. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protein kinase C without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. These findings highlight the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with protein kinase C. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other cellular components, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound tends to accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles. This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIKJKLCDCIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170344
Record name Acetamide, 2-chloro-N-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17756-81-9
Record name 2-Chloro-N-(2-cyanoethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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